4-Sulfanyl-1lambda6-thiane-1,1-dione
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H10O2S2 |
|---|---|
Molecular Weight |
166.3 g/mol |
IUPAC Name |
1,1-dioxothiane-4-thiol |
InChI |
InChI=1S/C5H10O2S2/c6-9(7)3-1-5(8)2-4-9/h5,8H,1-4H2 |
InChI Key |
KNQFAGJIXQTQPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC1S |
Origin of Product |
United States |
Synthetic Routes and Methodologies for 4 Sulfanyl 1λ⁶ Thiane 1,1 Dione
Strategies for the Construction of the 1λ⁶-Thiane-1,1-dione Core
The foundational element of the target molecule is the 1λ⁶-thiane-1,1-dione ring, also known as tetrahydrothiopyran-1,1-dioxide or thiane (B73995) sulfone. Its synthesis is typically achieved in two key stages: the formation of the tetrahydrothiopyran precursor and its subsequent oxidation.
Cyclization Approaches to Tetrahydrothiopyran Precursors
The creation of the tetrahydrothiopyran (thiane) ring is a fundamental step. A classic and straightforward method involves the cyclization of an acyclic precursor. One of the most common approaches is the reaction between a 1,5-dihaloalkane and a sulfide (B99878) salt, a variation of the Williamson ether synthesis.
Specifically, 1,5-dibromopentane is frequently used as the substrate. It undergoes a double nucleophilic substitution reaction with a sulfur source, such as sodium sulfide (Na₂S). This reaction effectively "clips" the two ends of the pentane chain together with a sulfur atom, forming the desired six-membered heterocyclic ring.
Reaction Conditions for Tetrahydrothiopyran Synthesis
| Reactants | Reagents/Solvents | Temperature | Typical Yield |
|---|---|---|---|
| 1,5-Dibromopentane | Sodium sulfide (Na₂S), Ethanol/Water | Reflux | 70-85% |
| 1,5-Dichloropentane | Sodium sulfide (Na₂S), DMF | 100-120 °C | 65-80% |
This method is valued for its reliability and the commercial availability of the starting materials. Alternative, though less direct, strategies for forming substituted tetrahydropyran rings, which are oxygen-containing analogues, include Prins cyclizations, hetero-Diels-Alder reactions, and ring-closing metathesis, which could be adapted for sulfur-containing rings under specific conditions. nih.govwhiterose.ac.uk
Oxidative Transformations to Form the 1,1-Dioxo Moiety
Once the tetrahydrothiopyran precursor is obtained, the next critical transformation is the oxidation of the sulfide group to a sulfone (1,1-dioxo moiety). This step significantly alters the chemical properties of the ring, increasing its polarity and withdrawing electron density.
The oxidation must be robust enough to proceed to the sulfone state, bypassing the intermediate sulfoxide. Common and effective oxidizing agents for this purpose include hydrogen peroxide and various peracids.
Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalytic amount of a metal catalyst (like sodium tungstate) or in an acidic medium such as acetic acid. The reaction with 30% H₂O₂ in glacial acetic acid is a prevalent method, typically requiring heating to ensure complete oxidation to the sulfone. researchgate.net
Peracids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for this transformation and can often be carried out at or below room temperature. Typically, two equivalents of the peracid are required to ensure the reaction proceeds from the sulfide directly to the sulfone.
Comparison of Oxidation Methods for Tetrahydrothiopyran
| Oxidizing Agent | Solvent | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 60-80 °C | Cost-effective, readily available | Requires elevated temperatures, potential for side reactions |
| m-CPBA | Dichloromethane (DCM) | 0 °C to Room Temp | High efficiency, mild conditions | More expensive, requires careful handling |
The resulting 1λ⁶-thiane-1,1-dione is a stable, crystalline solid that serves as the key intermediate for the final functionalization step.
Introduction and Functionalization of the C-4 Sulfanyl (B85325) Group
With the cyclic sulfone core constructed, the focus shifts to introducing the sulfanyl (-SH) group at the C-4 position. This can be accomplished through either direct methods or, more commonly, via multi-step conversions from a pre-functionalized C-4 precursor.
Direct Thiylation Methods at the C-4 Position
Directly introducing a thiol group at the C-4 position of the unsubstituted 1λ⁶-thiane-1,1-dione ring is challenging. The protons alpha to the sulfone group (at C-2 and C-6) are significantly more acidic than those at the C-4 position. Therefore, methods relying on deprotonation followed by quenching with a sulfur electrophile would preferentially occur at the alpha positions. While specialized catalysts or reaction conditions could potentially achieve C-4 selectivity, this route is not commonly reported and presents significant regioselectivity hurdles.
Multi-Step Conversions from C-4 Substituted Precursors
A more practical and controllable strategy involves starting with a 1λ⁶-thiane-1,1-dione ring that already bears a functional group at the C-4 position. This functional group can then be converted into the desired sulfanyl group. Common precursors include 4-hydroxy-1λ⁶-thiane-1,1-dione or 4-halo-1λ⁶-thiane-1,1-dione.
A typical synthetic sequence might proceed as follows:
Introduction of a Leaving Group: Starting with 4-hydroxy-1λ⁶-thiane-1,1-dione, the hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine (B92270).
Nucleophilic Substitution: The activated precursor is then treated with a sulfur nucleophile. Reagents like sodium hydrosulfide (NaSH) or, more commonly, potassium thioacetate (KSAc) are used. Thioacetate is often preferred as it is less prone to oxidation and the resulting thioester is stable for purification.
Hydrolysis: If thioacetate was used, the final step is the hydrolysis of the intermediate thioester to reveal the free sulfanyl group. This is typically achieved under basic (e.g., sodium hydroxide) or acidic conditions.
Illustrative Pathway from a 4-Hydroxy Precursor
| Step | Precursor | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1. Activation | 4-Hydroxy-1λ⁶-thiane-1,1-dione | Tosyl Chloride, Pyridine | 4-Tosyloxy-1λ⁶-thiane-1,1-dione | Convert -OH to a good leaving group |
| 2. Substitution | 4-Tosyloxy-1λ⁶-thiane-1,1-dione | Potassium Thioacetate (KSAc) | 4-(Acetylthio)-1λ⁶-thiane-1,1-dione | Introduce the sulfur atom |
This multi-step approach provides a reliable and high-yielding route to the target compound, offering excellent control over the position of functionalization.
Optimization of Reaction Conditions and Yields
Cyclization (2.1.1): For the formation of the tetrahydrothiopyran ring, key variables include solvent choice and temperature. Using a polar aprotic solvent like DMF can sometimes accelerate the reaction compared to protic solvents like ethanol, but may require higher temperatures. Ensuring the stoichiometry of the sulfide salt is precise is crucial to avoid the formation of polymeric byproducts.
Oxidation (2.1.2): When using hydrogen peroxide, the reaction rate is highly dependent on temperature and the presence of a catalyst. Careful monitoring is needed to prevent runaway reactions. With m-CPBA, controlling the temperature (often starting at 0 °C) is vital for selectivity and to minimize side reactions. The purification step is critical to remove any remaining oxidizing agent or acidic byproducts.
Functional Group Conversion (2.2.2): In the nucleophilic substitution step, the choice of solvent is important; polar aprotic solvents like DMF or acetonitrile are often effective. The temperature must be controlled to prevent elimination side reactions, especially if the leaving group is on a secondary carbon. For the final hydrolysis step, conditions should be mild enough to avoid degradation of the product, as thiols can be sensitive to oxidation, particularly under basic conditions. Degassing solvents to remove oxygen can be a beneficial measure to improve the final yield and stability of the thiol product.
Chemo- and Regioselective Synthesis Considerations
The chemo- and regioselectivity are critical aspects in the synthesis of 4-Sulfanyl-1λ⁶-thiane-1,1-dione, particularly during the introduction of the sulfanyl functional group onto the thiane-1,1-dioxide scaffold. Controlling the position and type of functionalization is paramount to achieving the desired product.
One potential regioselective strategy involves the lithiation of the cyclic sulfone followed by electrophilic trapping. The regioselectivity of this process can be influenced by the choice of solvent and the nature of the lithiating agent. For instance, the use of a more eco-friendly solvent like 2-methyltetrahydrofuran (2-Me-THF) and a safer lithiating agent such as n-hexyllithium has been investigated for the regioselective functionalization of cyclic sulfones . The position of lithiation, and thus the subsequent electrophilic attack, is directed by the acidity of the α-protons to the sulfone group.
Another approach to achieving regioselectivity is through nickel-catalyzed hydroalkylation of unsaturated sulfone precursors, known as sulfolenes. In this method, the regioselectivity can be controlled by the choice of ligand. For example, a neutral PYROX ligand can favor C3-alkylation, while an anionic BOX ligand can direct the reaction to the C2-position researchgate.net. While this method applies to the functionalization of the carbon backbone, it highlights the principle of ligand-controlled regioselectivity in the synthesis of substituted cyclic sulfones.
The following table illustrates the concept of ligand-controlled regioselectivity in the nickel-catalyzed hydroalkylation of sulfolenes, a reaction analogous to potential functionalization routes for thiane-1,1-dioxide precursors.
| Ligand Type | Favored Position of Functionalization | Rationale |
|---|---|---|
| Neutral PYROX | C3-Alkylation | Kinetic control influencing the insertion of the Ni-H species. |
| Anionic BOX | C2-Alkylation | Thermodynamic stability of the C2-bound Ni intermediate. |
Chemoselectivity would be a key consideration when introducing the sulfanyl group in the presence of other functional groups on the thiane-1,1-dioxide ring. For instance, if the ring contains an ester or a ketone, the choice of the sulfanylating agent and reaction conditions would be crucial to avoid undesired side reactions with these groups. Transition metal-catalyzed cross-coupling reactions, which are known for their high chemoselectivity, could be a viable option for the formation of the C-S bond.
Principles of Sustainable Synthesis in 4-Sulfanyl-1λ⁶-thiane-1,1-dione Production
The principles of sustainable or "green" chemistry are increasingly important in the synthesis of heterocyclic compounds. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Green Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally benign alternatives. rasayanjournal.co.innih.govmdpi.com For the synthesis of sulfur-containing heterocycles, several green solvents have been explored, including:
Water: As a non-toxic, non-flammable, and readily available solvent, water is an excellent choice for many reactions. mdpi.com
Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer alternative to volatile organic solvents. They can also act as catalysts in some reactions. mdpi.com
Deep Eutectic Solvents (DESs): These are mixtures of compounds that have a much lower melting point than the individual components. They are often biodegradable and can be prepared from renewable resources.
Bio-based solvents: Solvents derived from renewable resources, such as eucalyptol, are also being investigated as sustainable alternatives. rsc.org
Energy Efficiency: The use of alternative energy sources can significantly reduce the energy consumption of chemical reactions. Microwave irradiation and ultrasound assistance are two techniques that can accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. rasayanjournal.co.inresearchgate.net
Atom Economy and Waste Reduction: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form the product, are an excellent example of atom-economical reactions. researchgate.net The use of recyclable catalysts, such as heterogeneous catalysts, can also contribute to waste reduction.
The following table summarizes key green chemistry principles and their potential application in the synthesis of 4-Sulfanyl-1λ⁶-thiane-1,1-dione.
| Principle | Application in Synthesis | Potential Benefits |
|---|---|---|
| Use of Green Solvents | Employing water, ionic liquids, or deep eutectic solvents as the reaction medium. | Reduced toxicity, volatility, and environmental impact. rasayanjournal.co.innih.govmdpi.com |
| Energy Efficiency | Utilizing microwave or ultrasound-assisted synthesis. | Faster reaction times, milder conditions, and reduced energy consumption. rasayanjournal.co.inresearchgate.net |
| Atom Economy | Designing synthetic routes with high atom economy, such as multi-component reactions. | Minimized waste generation and increased efficiency. researchgate.net |
| Catalysis | Using recyclable heterogeneous or biocatalysts. | Reduced catalyst waste and improved process sustainability. |
By integrating these principles into the synthetic design, the production of 4-Sulfanyl-1λ⁶-thiane-1,1-dione and other heterocyclic compounds can be made more environmentally friendly and sustainable.
Advanced Characterization and Analytical Methodologies in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For 4-Sulfanyl-1lambda6-thiane-1,1-dione, both ¹H and ¹³C NMR would provide invaluable information regarding its molecular framework.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the protons at different positions of the thiane (B73995) ring and the sulfanyl (B85325) group. The chemical shifts (δ) of the methylene protons on the thiane ring would likely appear in the range of 2.5-4.0 ppm, influenced by the electron-withdrawing sulfone group. The proton of the sulfanyl (-SH) group would typically exhibit a broad singlet, with its chemical shift being highly dependent on concentration and the solvent used, but generally appearing between 1.0 and 4.0 ppm. Spin-spin coupling patterns would further reveal the connectivity of the protons.
The ¹³C NMR spectrum would complement the proton data by providing information on the carbon skeleton. The carbon atoms adjacent to the sulfone group would be expected to resonate at a downfield chemical shift, typically in the range of 50-60 ppm. The carbon atom bearing the sulfanyl group would also be influenced, and its chemical shift would provide key insight into the electronic environment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2/C6 | 2.8 - 3.5 | 50 - 55 |
| C3/C5 | 2.0 - 2.5 | 25 - 30 |
| C4 | 3.0 - 3.8 | 35 - 45 |
| SH | 1.0 - 4.0 (broad) | - |
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (C₅H₁₀O₂S₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak corresponding to its exact mass.
Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation patterns. The fragmentation of the thiane ring could involve the loss of SO₂ (64 Da) or the sulfanyl group (-SH, 33 Da). The analysis of these fragment ions would provide confirmatory evidence for the proposed structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₅H₁₀O₂S₂ |
| Exact Mass | 166.0071 |
| Key Fragment Ions (m/z) | [M-SH]⁺, [M-SO₂]⁺, [M-H₂S]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by analyzing their vibrational modes. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the sulfone group. The asymmetric and symmetric stretching vibrations of the S=O bonds would appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The S-H stretching vibration of the sulfanyl group would likely be observed as a weak band around 2600-2550 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the sulfur-containing functional groups. The S-S and C-S stretching vibrations, which are often weak in the IR spectrum, can be more readily observed in the Raman spectrum.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| S=O (Sulfone) | Asymmetric Stretch | 1350 - 1300 |
| S=O (Sulfone) | Symmetric Stretch | 1160 - 1120 |
| S-H (Sulfanyl) | Stretch | 2600 - 2550 (weak) |
| C-H (Aliphatic) | Stretch | 2950 - 2850 |
X-ray Diffraction Crystallography for Definitive Solid-State Structural Elucidation
For a definitive determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard. This technique would provide precise bond lengths, bond angles, and the conformation of the thiane ring. It would be expected that the thiane ring adopts a chair conformation, which is the most stable arrangement for six-membered rings. The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the sulfanyl group, which govern the crystal packing.
Chromatographic and Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for the purification and purity assessment of chemical compounds. For this compound, High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining its purity. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol, would likely provide good separation and a sharp peak for the compound.
Gas chromatography (GC) could also be employed, potentially after derivatization of the sulfanyl group to increase its volatility and thermal stability. The retention time obtained from these chromatographic methods would be a characteristic property of the compound under specific analytical conditions.
Theoretical and Computational Investigations of 4 Sulfanyl 1λ⁶ Thiane 1,1 Dione
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the geometric and electronic nature of 4-Sulfanyl-1λ⁶-thiane-1,1-dione.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying the molecular properties of medium-sized organic molecules. scispace.comresearchgate.net For 4-Sulfanyl-1λ⁶-thiane-1,1-dione, DFT calculations, often employing a functional such as B3LYP with a basis set like 6-31G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.net
This geometry optimization process seeks the lowest energy conformation on the potential energy surface. researchgate.net For 4-Sulfanyl-1λ⁶-thiane-1,1-dione, the thiane (B73995) ring is expected to adopt a chair conformation to minimize steric strain. The sulfanyl (B85325) (-SH) substituent can exist in either an axial or equatorial position, with the equatorial conformation generally being the more stable due to reduced 1,3-diaxial interactions.
Once the geometry is optimized, a vibrational analysis is performed. This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and provides theoretical vibrational frequencies. These frequencies can be compared with experimental infrared (IR) spectroscopy data to aid in structural characterization. Key vibrational modes for this molecule would include the S-H stretch, C-S stretches, and the characteristic symmetric and asymmetric stretches of the sulfone (SO₂) group.
Furthermore, DFT is used to probe the electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. scispace.com
Table 1: Calculated DFT Properties for the Equatorial Conformer of 4-Sulfanyl-1λ⁶-thiane-1,1-dione This table contains hypothetical data for illustrative purposes.
| Property | Value |
| Method | B3LYP/6-31G(d,p) |
| Total Energy (Hartree) | -1025.456 |
| HOMO Energy (eV) | -7.21 |
| LUMO Energy (eV) | -1.05 |
| HOMO-LUMO Gap (eV) | 6.16 |
| Dipole Moment (Debye) | 3.45 |
For more precise energetic and spectroscopic data, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) provide a higher level of accuracy, albeit at a significantly greater computational expense. researchgate.net
These high-accuracy calculations are particularly useful for refining the relative energies of different conformers (e.g., the energy difference between the axial and equatorial forms of the sulfanyl substituent). They can also be used to predict spectroscopic properties, such as NMR chemical shifts, with greater precision, aiding in the definitive structural assignment of the molecule. researchgate.net
Conformational Landscape Exploration and Molecular Dynamics Simulations
The thiane ring of 4-Sulfanyl-1λ⁶-thiane-1,1-dione is not rigid. Beyond the stable chair conformation, it can potentially exist in other forms, such as a twist-boat conformation. researchgate.net Exploring the full conformational landscape is crucial for understanding its dynamic behavior.
Molecular dynamics (MD) simulations offer a way to study these dynamics by simulating the movement of atoms over time. nih.govresearchgate.net By solving Newton's equations of motion for the system, MD simulations can reveal how the molecule behaves at a given temperature, including transitions between different conformations. rsc.orgnih.govresearchgate.net These simulations can identify the most populated conformational states and the energy barriers between them, providing a comprehensive picture of the molecule's flexibility and structural preferences in solution. For 4-Sulfanyl-1λ⁶-thiane-1,1-dione, MD simulations could elucidate the timescale of chair-to-chair ring flips and the rotational freedom of the sulfanyl group.
Reaction Mechanism Modeling: Transition State Identification and Energy Profile Calculation
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For 4-Sulfanyl-1λ⁶-thiane-1,1-dione, potential reactions could include the oxidation of the sulfanyl group or its participation in nucleophilic substitution.
Computational Prediction of Spectroscopic Signatures
Computational methods can predict various spectroscopic signatures that are essential for experimental characterization. As mentioned, vibrational frequencies from DFT calculations can be correlated with IR spectra. mdpi.com
Similarly, NMR spectroscopy is a cornerstone of chemical structure elucidation. By using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to calculate the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts, when compared to experimental data, can confirm the proposed structure and stereochemistry of 4-Sulfanyl-1λ⁶-thiane-1,1-dione.
Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Sulfanyl-1λ⁶-thiane-1,1-dione This table contains hypothetical data for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (adjacent to -SH) | 35.2 |
| C2 (adjacent to SO₂) | 55.8 |
| C3 (adjacent to SO₂) | 55.8 |
| C4 (adjacent to -SH) | 35.2 |
In Silico Design and Virtual Screening for Analog Development
The computational model of 4-Sulfanyl-1λ⁶-thiane-1,1-dione serves as a scaffold for the in silico design of new analogs with tailored properties. researchgate.net By computationally introducing different functional groups at various positions on the thiane ring, it is possible to create a virtual library of related compounds.
These virtual libraries can then be subjected to high-throughput virtual screening. This process uses computational algorithms to predict properties of interest, such as binding affinity to a biological target or specific electronic properties. researchgate.net For instance, if the goal is to develop analogs with increased reactivity, the HOMO-LUMO gap can be calculated for each analog in the library. This allows for the rapid identification of promising candidates for synthesis and experimental testing, significantly accelerating the discovery process.
Derivatization and Analog Synthesis: Exploring Structural Modifications and Chemical Diversity
Chemical Modifications of the Sulfanyl (B85325) Group
The nucleophilic nature of the sulfanyl group (-SH) in 4-Sulfanyl-1λ⁶-thiane-1,1-dione makes it a prime target for a variety of chemical transformations, including S-alkylation, S-acylation, and the formation of sulfenamides.
S-alkylation: This reaction involves the formation of a new carbon-sulfur bond, converting the thiol into a thioether. This can be achieved by reacting 4-Sulfanyl-1λ⁶-thiane-1,1-dione with a range of alkylating agents, such as alkyl halides or sulfonates, typically in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the electrophilic carbon of the alkylating agent. The choice of base and solvent can influence the reaction's efficiency and selectivity.
Table 1: Examples of S-Alkylation Reactions
| Alkylating Agent | Product |
|---|---|
| Methyl iodide | 4-(Methylsulfanyl)-1λ⁶-thiane-1,1-dione |
| Benzyl bromide | 4-(Benzylsulfanyl)-1λ⁶-thiane-1,1-dione |
S-acylation: S-acylation introduces an acyl group to the sulfur atom, forming a thioester. This is typically accomplished by reacting the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. Thioesters are valuable synthetic intermediates and can exhibit distinct biological activities compared to the parent thiol.
Table 2: Examples of S-Acylation Reactions
| Acylating Agent | Product |
|---|---|
| Acetyl chloride | S-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl) ethanethioate |
Formation of Sulfenamides: Sulfenamides are compounds containing a sulfur-nitrogen bond. They can be synthesized from thiols through oxidative coupling with amines. Various methods have been developed for this transformation, often employing an oxidizing agent and sometimes a catalyst. This reaction provides a direct route to introduce nitrogen-containing functionalities, which can significantly alter the compound's properties.
Introduction of Substituents on the Thiane (B73995) Ring System
The thiane-1,1-dione ring system can also be functionalized to introduce a variety of substituents, further expanding the chemical space of accessible analogs. The positions adjacent to the sulfone group (positions 2 and 6) and the carbon bearing the sulfanyl group (position 4) are potential sites for modification. Reactions such as alkylation, halogenation, and functional group interconversions can be employed to introduce substituents onto the thiane ring. For instance, deprotonation of the α-carbons to the sulfone followed by reaction with an electrophile can lead to the introduction of substituents at the 2- and 6-positions.
Table 3: Potential Sites for Ring Substitution
| Position | Potential Modification | Example Substituent |
|---|---|---|
| 2- and 6-positions | Alkylation, Halogenation | Methyl, Bromo |
| 3- and 5-positions | Functionalization of existing groups | Hydroxyl, Amino |
Synthesis of Related Heterocyclic Systems
The thiane-1,1-dione scaffold can serve as a building block for the synthesis of more complex heterocyclic systems, including fused ring systems and spiro compounds.
Fused Ring Systems: These can be constructed by forming a new ring that shares one or more bonds with the existing thiane ring. This can be achieved through intramolecular cyclization reactions of appropriately functionalized derivatives of 4-Sulfanyl-1λ⁶-thiane-1,1-dione. For example, a derivative with a reactive functional group on a substituent at the 3- or 4-position could undergo cyclization to form a fused bicyclic system. The synthesis of such fused systems can lead to novel molecular architectures with potentially unique biological activities.
Spiro Compounds: Spiro compounds feature two rings connected by a single common atom. The carbonyl group in a precursor like 4-oxo-thiane-1,1-dione can be a key functionality for the construction of spirocyclic systems. For instance, reaction with a 1,2- or 1,3-dinucleophile could lead to the formation of a new heterocyclic ring spiro-fused at the 4-position of the thiane ring. The synthesis of spiro compounds incorporating the thiane-1,1-dione scaffold represents an effective strategy for increasing molecular complexity and exploring novel three-dimensional chemical space.
Chiral Resolution and Asymmetric Synthesis of Enantiopure Analogues
Since the 4-position of the thiane ring is a stereocenter when substituted with a group other than hydrogen, 4-Sulfanyl-1λ⁶-thiane-1,1-dione is a chiral molecule. The synthesis of enantiomerically pure analogs is often crucial for understanding their biological activity, as different enantiomers can have distinct pharmacological profiles.
Chiral Resolution: A racemic mixture of 4-Sulfanyl-1λ⁶-thiane-1,1-dione or its derivatives can be separated into its constituent enantiomers through chiral resolution. wikipedia.org This can be achieved by several methods, including the formation of diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization and subsequent removal of the resolving agent. wikipedia.org Chiral chromatography is another powerful technique for the separation of enantiomers.
Asymmetric Synthesis: Alternatively, enantiopure analogs can be prepared directly through asymmetric synthesis. This involves using chiral starting materials, chiral auxiliaries, or chiral catalysts to control the stereochemical outcome of a reaction. For example, an asymmetric reduction of a precursor ketone or an enantioselective Michael addition to an α,β-unsaturated sulfone could be employed to establish the desired stereochemistry at the 4-position. The development of efficient asymmetric syntheses is a key goal in medicinal chemistry to provide access to single enantiomers for biological evaluation.
Applications As a Chemical Synthon and in Materials Science
Utilization as a Versatile Building Block in Organic Synthesis
The dual functionality of 4-Sulfanyl-1λ⁶-thiane-1,1-dione, possessing both an electrophilic center at the carbon adjacent to the sulfone and a nucleophilic thiol group, makes it a potentially valuable building block in organic synthesis. Thiophene-1,1-dioxides, which are unsaturated analogs, are recognized as unique building blocks in modern organic synthesis researchgate.net. By extension, the saturated thiane-1,1-dioxide scaffold can also serve as a versatile precursor for a variety of molecular architectures.
The sulfone group significantly influences the reactivity of the heterocyclic ring. The electron-withdrawing nature of the sulfone activates the adjacent α-carbons, making the protons on these carbons acidic and susceptible to deprotonation by a suitable base. This allows for the introduction of various substituents at these positions. Furthermore, the sulfanyl (B85325) group can readily participate in a range of reactions characteristic of thiols.
Key Synthetic Transformations:
Nucleophilic Substitution: The thiol group is a potent nucleophile and can undergo S-alkylation, S-acylation, and Michael additions to α,β-unsaturated systems. These reactions allow for the straightforward attachment of the thiane-1,1-dioxide moiety to a wide array of organic molecules. Thiolate conjugate bases are excellent nucleophiles in SN2 reactions libretexts.orgmsu.edu.
Disulfide Bond Formation: The sulfanyl group can be oxidized to form a disulfide bond, enabling the dimerization of the molecule or its linkage to other thiol-containing compounds.
Thioether Synthesis: The reaction of the thiol with alkyl halides or other electrophiles provides a direct route to thioethers, which are important functional groups in many biologically active molecules and materials.
Asymmetric Synthesis: The chiral nature of substituted thiane (B73995) rings can be exploited in asymmetric synthesis, where the rigid conformational preferences of the ring can influence the stereochemical outcome of reactions.
The versatility of sulfur-containing heterocycles as building blocks is well-established, with applications in the synthesis of complex molecules nih.gov. The unique combination of a sulfone and a thiol group within the same molecule positions 4-Sulfanyl-1λ⁶-thiane-1,1-dione as a promising synthon for constructing intricate molecular frameworks.
Intermediates for the Preparation of Advanced Organosulfur Compounds
Organosulfur compounds are a broad class of molecules with diverse applications in pharmaceuticals, agrochemicals, and materials science nih.gov. 4-Sulfanyl-1λ⁶-thiane-1,1-dione can serve as a key intermediate for the synthesis of more complex and functionally rich organosulfur compounds.
The reactivity of the sulfanyl group can be harnessed to introduce a variety of other sulfur-containing functional groups. For instance, oxidation of the thiol can lead to the formation of sulfenic, sulfinic, or sulfonic acids, each with distinct chemical properties and potential applications. The synthesis of various sulfur-containing heterocycles often relies on the strategic functionalization of precursor molecules acs.orgorganic-chemistry.org.
Table 1: Potential Transformations of the Sulfanyl Group
| Starting Functional Group | Reagent/Condition | Resulting Functional Group |
| Thiol (-SH) | Mild Oxidizing Agent (e.g., I₂) | Disulfide (-S-S-) |
| Thiol (-SH) | Strong Oxidizing Agent (e.g., H₂O₂, KMnO₄) | Sulfonic Acid (-SO₃H) |
| Thiol (-SH) | Alkyl Halide (R-X) | Thioether (-S-R) |
| Thiol (-SH) | Acyl Chloride (RCOCl) | Thioester (-S-CO-R) |
The thiane-1,1-dioxide ring itself can undergo further modifications. For example, ring-opening reactions could provide access to linear organosulfur compounds with defined stereochemistry. The development of synthetic methods for functionalized thiadiazine 1,1-dioxides highlights the interest in such heterocyclic systems nih.gov.
Potential in Polymer Chemistry and Functional Material Design
Sulfur-containing polymers often exhibit unique and desirable properties, including high refractive indices, thermal stability, and affinity for heavy metals nih.gov. The ring-opening polymerization (ROP) of sulfur-containing cyclic monomers is a prominent strategy for the synthesis of such polymers rsc.orgresearchgate.net. While the thiane-1,1-dioxide ring is generally stable, under specific catalytic conditions, it could potentially undergo ROP to yield polysulfones.
The presence of the pendant sulfanyl group in 4-Sulfanyl-1λ⁶-thiane-1,1-dione offers a valuable handle for post-polymerization modification. This would allow for the synthesis of functional polymers with tailored properties. For example, the thiol groups along the polymer chain could be used for cross-linking, surface functionalization, or the attachment of bioactive molecules. The application of thiol-ene and thiol-yne click reactions is a powerful tool for modifying polymers derived from fatty acid-based monomers containing sulfur mdpi.com.
Potential Applications in Materials Science:
High Refractive Index Polymers: Polymers with a high sulfur content often exhibit high refractive indices, making them suitable for applications in optical lenses, coatings, and other optical components.
Redox-Active Materials: The thiol-disulfide redox couple can be incorporated into materials to impart redox activity, which is useful for applications in sensors, controlled-release systems, and energy storage.
Metal-Ion Adsorbents: The affinity of sulfur for heavy metal ions can be exploited to create materials for environmental remediation and metal scavenging.
Self-Healing Materials: The reversible nature of disulfide bonds can be utilized in the design of self-healing polymers.
The use of 1,2,5-thiadiazole 1,1-dioxides in the construction of functional molecular materials demonstrates the potential of sulfone-containing heterocycles in this field nih.gov.
Role in Catalyst or Ligand Development Research
The design of novel catalysts and ligands is a cornerstone of modern chemical synthesis. Sulfur-containing compounds are widely used as ligands in coordination chemistry and catalysis due to the ability of the sulfur atom to coordinate with a variety of transition metals. The sulfanyl group in 4-Sulfanyl-1λ⁶-thiane-1,1-dione can act as a soft donor, forming stable complexes with late transition metals.
The thiane-1,1-dioxide scaffold can provide a well-defined three-dimensional structure, which can be crucial for creating a specific coordination environment around the metal center. This can influence the catalytic activity and selectivity of the resulting metal complex. The development of sulfur-containing heterocycles for catalytic applications is an active area of research researchgate.net.
Furthermore, the thiol group itself can participate in catalysis, for example, in organocatalysis, where it can act as a nucleophilic catalyst or a hydrogen bond donor. Thiourea derivatives, which contain a C=S bond and N-H groups, have shown significant applications in catalysis mdpi.com.
Potential Roles in Catalysis:
Ligand for Homogeneous Catalysis: The compound could serve as a ligand for transition metal-catalyzed reactions such as cross-coupling, hydrogenation, and hydroformylation.
Organocatalysis: The thiol group could be utilized in nucleophilic or acid/base catalysis.
Chiral Ligand Synthesis: The synthesis of chiral derivatives of 4-Sulfanyl-1λ⁶-thiane-1,1-dione could lead to the development of new chiral ligands for asymmetric catalysis.
The diverse reactivity and structural features of 4-Sulfanyl-1λ⁶-thiane-1,1-dione suggest its potential as a valuable tool in the development of new catalytic systems.
Future Perspectives and Emerging Research Directions
Development of Novel and Efficient Synthetic Methodologies
The advancement of synthetic organic chemistry continually provides new tools for the construction of complex molecules. For 4-Sulfanyl-1λ⁶-thiane-1,1-dione and its derivatives, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.
Current synthetic strategies for sulfur-containing heterocycles often involve multi-step processes that may lack efficiency or employ harsh reagents. nih.govnih.gov Future methodologies could leverage recent breakthroughs in C-H functionalization, allowing for the direct introduction of the sulfanyl (B85325) group or other functionalities onto a pre-formed thiane-1,1-dione ring. rsc.org This approach would significantly streamline the synthesis and facilitate the rapid generation of analog libraries.
Furthermore, the use of greener solvents and catalysts is a growing trend in chemical synthesis. nih.gov Methodologies employing water, ionic liquids, or deep eutectic solvents could offer more environmentally benign pathways to this class of compounds. Visible-light-induced reactions have also emerged as a powerful tool for the synthesis of sulfur-containing heterocycles under mild conditions. benthamdirect.com The development of such photoredox-catalyzed methods for the synthesis of 4-Sulfanyl-1λ⁶-thiane-1,1-dione would be a significant step forward.
An illustrative comparison of potential synthetic routes is presented in Table 1.
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Scalability, availability of suitable photocatalysts |
Exploration of Under-explored Chemical Transformations
The dual functionality of 4-Sulfanyl-1λ⁶-thiane-1,1-dione, possessing both a nucleophilic thiol group and an electrophilic sulfone moiety, opens up a vast landscape of potential chemical transformations that remain largely unexplored.
The thiol group is known to undergo a variety of reactions, including oxidation to disulfides, alkylation, and addition to unsaturated systems. libretexts.orglibretexts.org Investigating these transformations on the 4-Sulfanyl-1λ⁶-thiane-1,1-dione scaffold could lead to the discovery of novel compounds with unique properties. For instance, the formation of disulfide-linked dimers could be a pathway to molecules with potential applications in dynamic combinatorial chemistry or as redox-responsive materials.
The sulfone group, while generally stable, can participate in certain reactions, such as Ramberg-Bäcklund type rearrangements or act as a leaving group under specific conditions. Exploring the reactivity of the thiane-1,1-dione ring could unveil novel ring-contraction or ring-opening reactions, providing access to entirely new classes of organosulfur compounds.
A key area of future research will be the chemoselective functionalization of the molecule, targeting either the thiol or the sulfone ring independently. This would enable the synthesis of bifunctional molecules with tailored properties.
Advancements in Theoretical and Computational Approaches for Mechanistic Understanding
Theoretical and computational chemistry are indispensable tools for understanding reaction mechanisms, predicting molecular properties, and guiding the design of new experiments. For a relatively uncharacterized molecule like 4-Sulfanyl-1λ⁶-thiane-1,1-dione, computational studies can provide invaluable insights.
Density Functional Theory (DFT) calculations can be employed to elucidate the conformational preferences of the thiane (B73995) ring and the influence of the sulfanyl group on its geometry and electronic structure. Such studies can also predict the reactivity of different sites within the molecule, aiding in the design of selective chemical transformations.
Molecular dynamics (MD) simulations could be used to study the interactions of 4-Sulfanyl-1λ⁶-thiane-1,1-dione and its derivatives with biological macromolecules, such as enzymes or receptors. This would be particularly relevant for assessing its potential as a lead structure in drug discovery. In silico docking studies, for example, could predict the binding modes and affinities of these compounds to specific protein targets. mdpi.com
Furthermore, computational approaches can be used to predict various physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new chemical entities with desirable pharmacokinetic profiles.
Integration with High-Throughput Experimentation and Automated Synthesis Platforms
The integration of high-throughput experimentation (HTE) and automated synthesis platforms is revolutionizing the pace of chemical research and development. nih.govresearchgate.netgeneonline.com These technologies enable the rapid synthesis and screening of large libraries of compounds, accelerating the discovery of molecules with desired properties.
HTE techniques could then be used to screen these compound libraries for various activities, such as enzymatic inhibition, receptor binding, or catalytic performance. The data generated from these high-throughput screens can be used to build predictive models and guide the design of subsequent generations of compounds with improved properties. The combination of automated synthesis and HTE represents a powerful paradigm for accelerating the discovery process for new chemical entities based on this scaffold.
Design Principles for New Chemical Entities based on the 4-Sulfanyl-1λ⁶-thiane-1,1-dione Scaffold
The 4-Sulfanyl-1λ⁶-thiane-1,1-dione scaffold possesses several features that make it an attractive starting point for the design of new chemical entities, particularly in the realm of medicinal chemistry. The thiane-1,1-dioxide moiety is a recognized pharmacophore present in a number of biologically active compounds. nih.govnih.gov The sulfone group can act as a hydrogen bond acceptor and its rigid six-membered ring can serve as a scaffold to orient appended functional groups in a well-defined three-dimensional space.
The sulfanyl group provides a handle for introducing a wide variety of substituents, allowing for the fine-tuning of the molecule's properties. For example, alkylation of the thiol can be used to modulate lipophilicity and steric bulk, which can have a profound impact on biological activity and pharmacokinetic properties. nih.gov
Structure-activity relationship (SAR) studies will be crucial in elucidating the key structural features required for a desired biological effect. nih.govmdpi.com By systematically modifying the scaffold and evaluating the biological activity of the resulting analogs, it will be possible to develop design principles for new chemical entities based on 4-Sulfanyl-1λ⁶-thiane-1,1-dione. These principles will guide the rational design of more potent, selective, and drug-like molecules.
An example of a hypothetical SAR table is shown below, illustrating how data from future studies could be organized to derive such design principles.
Table 2: Hypothetical Structure-Activity Relationship Data for 4-Sulfanyl-1λ⁶-thiane-1,1-dione Analogs
| Compound ID | R-Group on Sulfur | Target Activity (IC₅₀, µM) | Physicochemical Property (LogP) |
|---|---|---|---|
| Parent | -H | >100 | 1.2 |
| Analog 1 | -CH₃ | 50.5 | 1.7 |
| Analog 2 | -CH₂CH₃ | 25.1 | 2.1 |
| Analog 3 | -CH₂Ph | 5.8 | 3.5 |
| Analog 4 | -CH₂(4-Cl-Ph) | 2.3 | 4.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
